molecular formula C19H20N4O2 B7545522 1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine

1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine

Cat. No.: B7545522
M. Wt: 336.4 g/mol
InChI Key: LEUGWFCXGWCQDH-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-A]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-16-7-5-15(6-8-16)21-10-12-22(13-11-21)19(24)17-14-23-9-3-2-4-18(23)20-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUGWFCXGWCQDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminopyridine with an appropriate ketone to form the imidazo[1,2-A]pyridine core

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. The imidazo[1,2-A]pyridine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{Imidazo[1,2-A]pyridine-2-carbonyl}-4-(4-methoxyphenyl)piperazine can be compared with other imidazo[1,2-A]pyridine derivatives:

    Similar Compounds: Other imidazo[1,2-A]pyridine derivatives include 2,7-dimethylimidazo[1,2-A]pyridine-3-carboxamides and imidazo[1,2-A]pyrimidines.

    Uniqueness: The presence of the 4-(4-methoxyphenyl)piperazine moiety in the structure imparts unique pharmacological properties, making it distinct from other derivatives. This modification can enhance its bioavailability, selectivity, and potency in various applications.

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